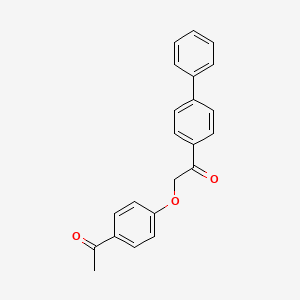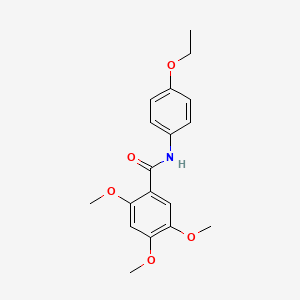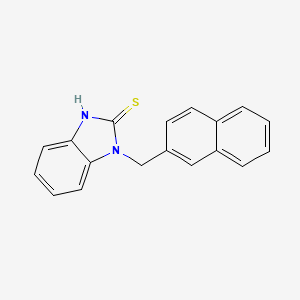
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its biological effects by inhibiting the activity of DNA polymerase. It binds to the enzyme and prevents it from replicating DNA, leading to cell death. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DNA polymerase and induces apoptosis in cancer cells. Physiologically, it has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages as a tool for scientific research. It is a potent inhibitor of DNA polymerase and has been shown to have anticancer, antiviral, and antimicrobial properties. However, it also has some limitations. It is toxic to both cancer and normal cells, which limits its use in vivo. It is also expensive and difficult to synthesize, which limits its availability.
Orientations Futures
There are several future directions for the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in scientific research. One area of interest is the development of new drugs that are based on 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione but have improved efficacy and reduced toxicity. Another area of interest is the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in combination with other drugs to improve their efficacy. Finally, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione could be used to study the mechanism of action of other drugs and to identify new targets for drug development.
Conclusion:
In conclusion, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a valuable tool in scientific research. Its unique chemical structure and properties make it a potent inhibitor of DNA polymerase and a valuable tool for studying various biological processes. While it has some limitations, its potential for use in drug development and the study of biological processes makes it an important compound in scientific research.
Méthodes De Synthèse
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the condensation of the resulting product with chloroacetyl chloride and dimethylamine. The final product is obtained by oxidation with potassium permanganate.
Applications De Recherche Scientifique
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anticancer, antiviral, and antimicrobial properties. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.
Propriétés
IUPAC Name |
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15(2)11-10(14)12(17)16(13(11)18)8-4-6-9(19-3)7-5-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIGKEHYVFLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)




![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)


